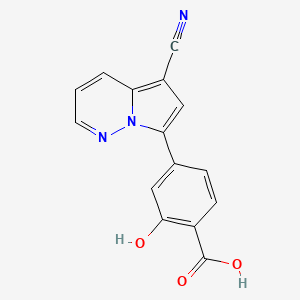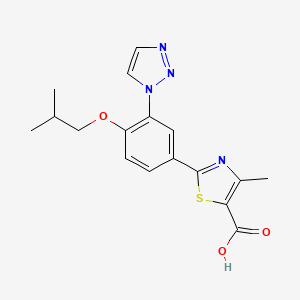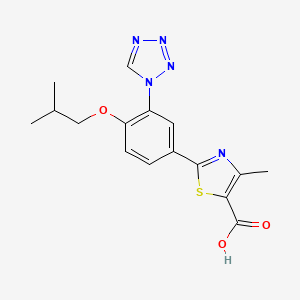
Azole benzene derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azole benzene derivative 3 is a compound that belongs to the class of azole derivatives, which are five-membered heterocyclic aromatic compounds containing nitrogen atoms. These compounds are known for their broad range of pharmacological activities and are widely used in medicinal chemistry . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of azole benzene derivative 3 typically involves the following steps:
Formation of the Azole Ring: The azole ring can be synthesized through various methods, including cyclization reactions involving hydrazines and carbonyl compounds.
Substitution on the Benzene Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the azole ring with the benzene ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Azole benzene derivative 3 undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Azole benzene derivative 3 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Azole benzene derivative 3 can be compared with other similar compounds, such as:
Imidazole: Known for its antifungal and antibacterial properties.
Pyrazole: Exhibits anti-inflammatory and anticancer activities.
Triazole: Widely used as antifungal agents and in click chemistry.
Tetrazole: Known for its applications in pharmaceuticals and materials science.
This compound stands out due to its unique combination of chemical properties and broad range of applications, making it a valuable compound in various fields of scientific research and industry .
Properties
Molecular Formula |
C16H17N5O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)-3-(tetrazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H17N5O3S/c1-9(2)7-24-13-5-4-11(6-12(13)21-8-17-19-20-21)15-18-10(3)14(25-15)16(22)23/h4-6,8-9H,7H2,1-3H3,(H,22,23) |
InChI Key |
DKEWYKIZSPDHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=NN=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


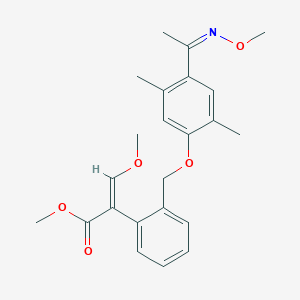
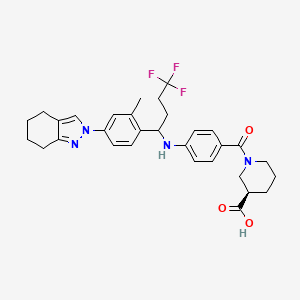
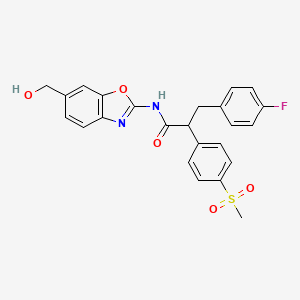
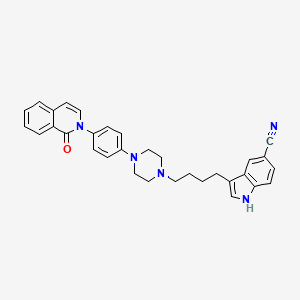
![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
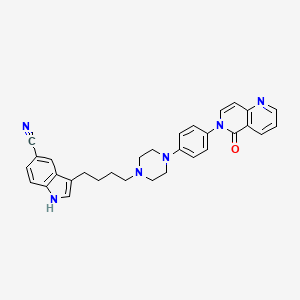
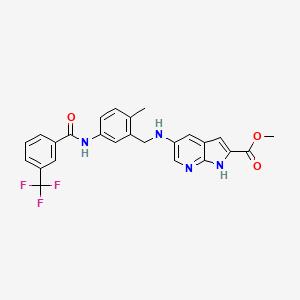
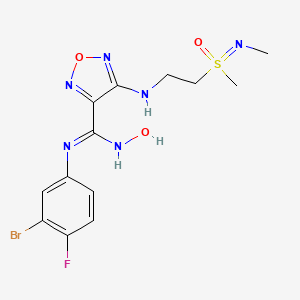
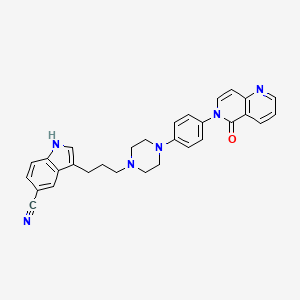
![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)
